molecular formula C15H22 B174452 (4-Propylcyclohexyl)benzene CAS No. 177533-41-4

(4-Propylcyclohexyl)benzene

Cat. No.: B174452
CAS No.: 177533-41-4
M. Wt: 202.33 g/mol
InChI Key: PWGUTKLGUISGAE-UHFFFAOYSA-N
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Description

(4-Propylcyclohexyl)benzene is an organic compound with the molecular formula C15H22. It consists of a benzene ring substituted with a cyclohexyl group at the para position, which is further substituted with a propyl group. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Propylcyclohexyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure hydrogenation of p-hydroxypropiophenone, followed by dehydration and low-pressure hydrogenation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: (4-Propylcyclohexyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).

    Substitution: Alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

(4-Propylcyclohexyl)benzene exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site on the receptor, blocking the ion channel and preventing the influx of calcium ions. This reduces neuronal excitability and neurotransmitter release, which is crucial in studying neurological conditions.

Comparison with Similar Compounds

  • 1-Ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB)
  • 4′′-Ethyl-2 ′-fluoro-4-propyl-1,1 ′:4 ′,1 ′′-terphenyl (EFPT)

Comparison: (4-Propylcyclohexyl)benzene is unique due to its specific structure, which allows it to act as an NMDA receptor antagonist without psychoactive effects. Similar compounds like EPPB and EFPT are also used in liquid crystal technology but may have different environmental persistence and transformation products .

Properties

IUPAC Name

(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUTKLGUISGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300263
Record name (trans-4-Propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-94-9
Record name (trans-4-Propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Propylcyclohexylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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